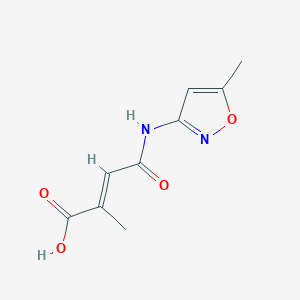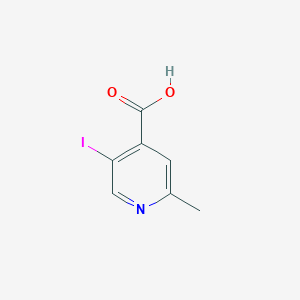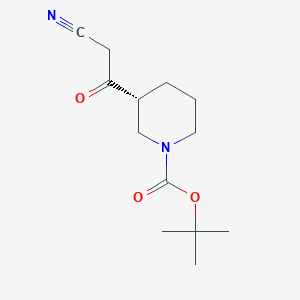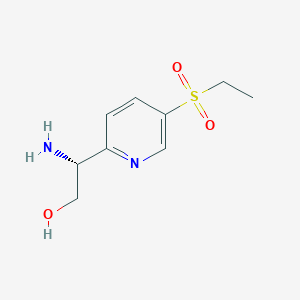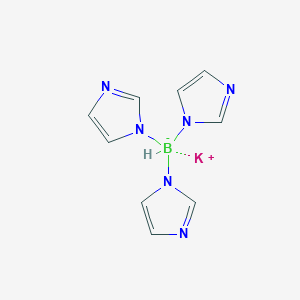
potassium tris(1H-imidazol-1-yl)boranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium tris(1H-imidazol-1-yl)boranuide is an organometallic compound with the chemical formula C9H10BKN6. It is known for its white crystalline or powder form and its solubility in water and organic solvents such as methanol and ethanol . This compound is used in various fields, including catalysis and metal-organic chemistry, due to its unique properties and reactivity.
Méthodes De Préparation
Potassium tris(1H-imidazol-1-yl)boranuide can be synthesized through the reaction of 1-carbonyl-1,2,3,4-tetrahydroimidazole with potassium borohydride . The reaction typically occurs under inert gas conditions (nitrogen or argon) at temperatures between 2-8°C to ensure stability and prevent decomposition . Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Potassium tris(1H-imidazol-1-yl)boranuide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of boron-oxygen compounds.
Reduction: It can act as a reducing agent in certain reactions, particularly in the reduction of metal ions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Potassium tris(1H-imidazol-1-yl)boranuide has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and reactivity.
Mécanisme D'action
The mechanism by which potassium tris(1H-imidazol-1-yl)boranuide exerts its effects involves the coordination of the imidazole ligands to metal ions, forming stable complexes. These complexes can then participate in various catalytic and redox reactions, influencing the reactivity and stability of the metal center . The molecular targets and pathways involved depend on the specific application and the metal ions present.
Comparaison Avec Des Composés Similaires
Potassium tris(1H-imidazol-1-yl)boranuide can be compared to other similar compounds, such as:
Potassium tris(1-pyrazolyl)borohydride: This compound has similar coordination properties but uses pyrazole ligands instead of imidazole.
Potassium tris(3,5-dimethylpyrazol-1-yl)borohydride: This variant includes methyl-substituted pyrazole ligands, offering different reactivity and stability.
The uniqueness of this compound lies in its imidazole ligands, which provide distinct electronic and steric properties compared to pyrazole-based compounds .
Propriétés
Formule moléculaire |
C9H10BKN6 |
|---|---|
Poids moléculaire |
252.13 g/mol |
Nom IUPAC |
potassium;tri(imidazol-1-yl)boranuide |
InChI |
InChI=1S/C9H10BN6.K/c1-4-14(7-11-1)10(15-5-2-12-8-15)16-6-3-13-9-16;/h1-10H;/q-1;+1 |
Clé InChI |
GWYHSUYRPGOWCB-UHFFFAOYSA-N |
SMILES canonique |
[BH-](N1C=CN=C1)(N2C=CN=C2)N3C=CN=C3.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




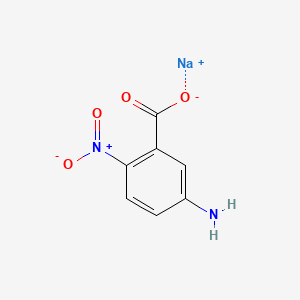
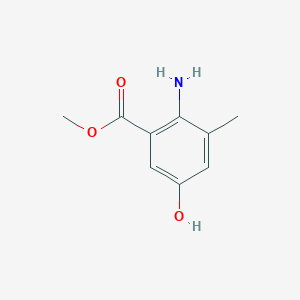
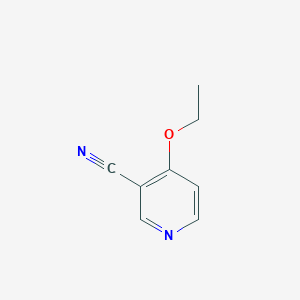

![6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11763058.png)
